Donafenib is a novel multikinase inhibitor developed as a deuterated derivative of Sorafenib. [] It acts as an anti-tumor agent, specifically targeting Raf kinase and various receptor tyrosine kinases (RTKs). [] Donafenib has emerged as a promising therapeutic option for advanced hepatocellular carcinoma (HCC) and has shown potential in treating radioiodine-refractory differentiated thyroid cancer (RAIR-DTC). [, , ] Its superior efficacy and favorable safety profile compared to Sorafenib have led to its approval as a first-line treatment for unresectable HCC by the National Medical Products Administration (NMPA) of China. [, ]
Scientific research has primarily explored the application of Donafenib in treating advanced HCC and RAIR-DTC. [, , ]
Numerous studies have demonstrated the efficacy of Donafenib in treating unresectable or metastatic HCC. [, , , , , , , , , ] A phase II/III trial (ZGDH3) revealed that Donafenib significantly prolonged overall survival (OS) compared to Sorafenib in Chinese patients, showcasing its superior efficacy. [, , , , ] Studies also explored the effectiveness of Donafenib in combination therapies, such as with transarterial chemoembolization (TACE), immune checkpoint inhibitors (ICIs), and hepatic artery infusion chemotherapy (HAIC), showing promising results in enhancing treatment outcomes. [, , , , , , , , , , , , , , , , , , ] These combinatorial approaches demonstrate the potential of Donafenib to improve the management of HCC.
Donafenib has shown potential as a new treatment option for patients with progressive RAIR-DTC. [, ] A phase II trial indicated its effectiveness in improving progression-free survival (PFS), objective response rate (ORR), and disease control rate (DCR) in these patients. [] A phase III trial further confirmed Donafenib's clinical benefits in RAIR-DTC, showing improved PFS, ORR, and DCR compared to placebo. [] These findings highlight the potential of Donafenib in addressing the unmet need for effective therapies in managing RAIR-DTC.
Limited research has explored the use of Donafenib in treating metastatic colon cancer, with one case report showing a partial response to Donafenib as a third-line therapy. [] This observation suggests potential applications of Donafenib beyond HCC and RAIR-DTC. Further investigation is needed to determine its efficacy in other types of cancer.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5